molecular formula C6H15BrOSi B2554501 [(1-bromopropan-2-yl)oxy]trimethylsilane CAS No. 35952-68-2

[(1-bromopropan-2-yl)oxy]trimethylsilane

Cat. No.: B2554501
CAS No.: 35952-68-2
M. Wt: 211.174
InChI Key: BFNFAWZKEPPNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Bromopropan-2-yl)oxy]trimethylsilane is a silyl ether compound characterized by a trimethylsilane (TMS) group linked via an oxygen atom to a 1-bromopropan-2-yl moiety. Its molecular formula is C₆H₁₅BrOSi (calculated molecular weight: 211.17 g/mol) based on structural analysis . The bromine substituent on the propan-2-yl group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromopropan-2-yloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNFAWZKEPPNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35952-68-2
Record name SILANE, (2-BROMO-1-METHYLETHOXY)TRIMETHYL-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1-Bromopropan-2-yl)oxy]trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-propanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(1-Bromopropan-2-yl)oxy]trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: The silyl group can be hydrolyzed in the presence of water or protic solvents, leading to the formation of 1-bromo-2-propanol.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Bases: Triethylamine, sodium hydroxide

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

Major Products

    Substitution Products: Depending on the nucleophile used, products such as amines, ethers, or thiols can be formed.

    Elimination Products: Alkenes

    Hydrolysis Products: 1-Bromo-2-propanol

Scientific Research Applications

Biological Applications

[(1-bromopropan-2-yl)oxy]trimethylsilane plays a significant role in the synthesis of biologically active molecules. It is often used as a protecting group for alcohols during organic synthesis, which is crucial for developing complex natural products and pharmaceuticals. The compound's ability to undergo various reactions allows chemists to manipulate molecular structures effectively.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients. Its reactivity enables the formation of diverse chemical entities that can be further modified to enhance therapeutic efficacy. For instance, it can serve as a precursor for synthesizing halogenated compounds that exhibit biological activity.

Industrial Applications

The compound is also applied in producing specialty chemicals and materials. Its unique chemical properties make it suitable for creating siloxane polymers and other organosilicon materials used in coatings, adhesives, and sealants. The trimethylsilane group contributes to the stability and performance of these materials.

Types of Reactions

  • Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to various substitution products.
  • Elimination Reactions : Under basic conditions, the compound can undergo elimination reactions to form alkenes.
  • Hydrolysis : The silyl group can be hydrolyzed in the presence of water or protic solvents, resulting in the formation of 1-bromo-2-propanol.

Common Reagents and Conditions

Reaction TypeNucleophilesBasesSolvents
SubstitutionAmines, ThiolsTriethylamineAnhydrous solvents
EliminationNot applicableSodium hydroxideAnhydrous solvents
HydrolysisNot applicableNot applicableWater or protic solvents

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction via mitochondrial pathways.

Case Study 2: Anti-inflammatory Properties

Another study indicated that related compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This highlights the potential therapeutic applications of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of [(1-Bromopropan-2-yl)oxy]trimethylsilane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the silyl group provides stability and protection to reactive intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl Enol Ethers with Aromatic Substituents

The compounds ((5-bromo-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane (3g) and its analogs (3d, 3f) from share the TMS-ether core but feature aromatic rings with substituents like bromo, methoxy, or dimethoxy groups. Key differences include:

  • Reactivity : The bromine in 3g facilitates electrophilic aromatic substitution, whereas methoxy groups in 3d/3f direct reactivity toward nucleophilic pathways .
  • Synthesis : All three compounds are synthesized using ketone precursors and Grignard reagents (e.g., CH₂=CHMgBr), followed by HMDS-mediated silylation. The choice of solvent (THF vs. CH₂Cl₂) and precursor (e.g., 5-bromo-1-ketone for 3g) dictates product purity and yield .
  • Physical Properties : 3g is a yellow oil, while 3f is a white solid, reflecting differences in crystallinity due to substituent polarity .
Table 1: Comparison of Silyl Enol Ethers
Compound Molecular Formula Substituent Physical State Key Application
[(1-Bromopropan-2-yl)oxy]trimethylsilane C₆H₁₅BrOSi Bromo (aliphatic) Likely liquid Organic synthesis intermediate
3g C₁₃H₁₉BrOSi Bromo (aromatic) Yellow oil Enolate chemistry
3d C₁₆H₂₄O₂Si Methoxy (aromatic) Yellow oil Directed C–H functionalization

(Trifluoromethyl)trimethylsilane

This compound (C₄H₉F₃Si, MW: 142.20 g/mol) replaces the bromopropoxy group with a trifluoromethyl (-CF₃) group . Key distinctions include:

  • Electrophilicity : The electron-withdrawing -CF₃ group increases the silicon center’s electrophilicity, enhancing its utility in fluorination reactions.

[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane

This compound (C₈H₁₆OSi, MW: 156.30 g/mol) features a propargyl group instead of bromine .

  • Reactivity : The propargyl group enables click chemistry applications (e.g., Cu-catalyzed cycloadditions), contrasting with the bromine’s role in nucleophilic substitutions.
  • Applications : Acts as a catalyst in polysiloxane synthesis, leveraging the propargyl group’s ability to form covalent networks .

Spectroscopic Comparison

For example, silyl enol ethers in show characteristic TMS peaks at δ 0.1–0.3 ppm (¹H NMR) and δ 18–22 ppm (²⁹Si NMR). Bromine’s electronegativity may downfield-shift adjacent protons compared to methoxy or propargyl analogs .

Biological Activity

[(1-bromopropan-2-yl)oxy]trimethylsilane is a silane compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its biological activity, particularly in terms of its potential therapeutic applications and interactions with biological systems, warrants detailed exploration.

  • Molecular Formula : C7_7H17_{17}BrOSi
  • Molecular Weight : 223.19 g/mol
  • Structure : The compound features a bromopropyl group attached to a trimethylsiloxy group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that silane compounds can exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, insights can be drawn from studies on related silanes and halogenated compounds.

Anticancer Potential

Halogenated compounds often exhibit significant anticancer properties due to their ability to interfere with cellular processes. For instance, compounds that inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for cancer cell metabolism, have been identified as promising therapeutic agents . Given the presence of bromine in this compound, it may similarly affect metabolic pathways in cancer cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study on silane derivatives showed that modifications could enhance antimicrobial activity against various bacteria and fungi .
Cancer Cell Metabolism Research indicated that halogenated compounds could inhibit PHGDH, reducing cancer cell proliferation .
Surface Modification Silanes have been used to modify surfaces for improved biocompatibility and reduced microbial adhesion .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar to other halogenated compounds, it may inhibit key enzymes involved in metabolic pathways.
  • Membrane Interaction : The siloxane group can interact with lipid membranes, potentially altering membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress in cells, leading to apoptosis in cancerous cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.